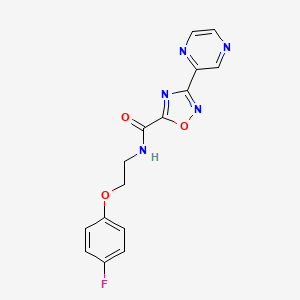

N-(2-(4-fluorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O3/c16-10-1-3-11(4-2-10)23-8-7-19-14(22)15-20-13(21-24-15)12-9-17-5-6-18-12/h1-6,9H,7-8H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWCGSJDKOUBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)C2=NC(=NO2)C3=NC=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.

Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the oxadiazole intermediate.

Attachment of the Fluorophenoxyethyl Group: The final step involves the alkylation of the oxadiazole-pyrazine intermediate with 2-(4-fluorophenoxy)ethyl halide under basic conditions, such as using potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazinyl moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amides or other derivatives.

Substitution: The fluorophenoxyethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

Oxidation: N-oxides of the pyrazinyl group.

Reduction: Amides or other reduced derivatives of the oxadiazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(2-(4-fluorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features allow for the development of derivatives with tailored properties for specific applications.

The compound has shown promising biological activities, particularly in medicinal chemistry. Its potential applications include:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, similar oxadiazole derivatives have been reported to exhibit significant growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions ranging from 51% to 86% .

- Antimicrobial Properties : The presence of the pyrazinyl moiety suggests potential activity against bacterial and fungal pathogens. Compounds with similar structures have been evaluated for their antimicrobial efficacy .

Case Studies

- Anticancer Studies : A study evaluating various oxadiazole derivatives demonstrated that compounds with similar structures exhibited significant anticancer activity against multiple cell lines. The findings suggest that modifications to the oxadiazole ring can enhance biological activity, indicating a pathway for developing more effective anticancer agents .

- Biological Evaluation : Research on related compounds has shown that modifications in substituents can lead to improved selectivity and potency against specific targets involved in cancer progression or infectious diseases . This highlights the importance of structural optimization in drug design.

Industrial Applications

In industrial settings, N-(2-(4-fluorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can be utilized in:

- Material Science : The compound's unique properties may be harnessed to develop new materials with enhanced thermal stability or electronic characteristics.

- Pharmaceutical Development : Its potential as a therapeutic agent positions it as a candidate for further research in drug formulation and development.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxyethyl group can enhance binding affinity through hydrophobic interactions, while the pyrazinyl and oxadiazole moieties can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(2-(4-chlorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

N-(2-(4-methylphenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2-(4-fluorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it more suitable for certain applications compared to its analogs.

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that has attracted significant attention due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Oxadiazole Ring : A five-membered heterocyclic ring known for its bioisosteric properties.

- Fluorophenoxyethyl Group : Enhances hydrophobic interactions and binding affinity.

- Pyrazinyl Moiety : Contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural components facilitate:

- Hydrophobic Interactions : The fluorophenoxyethyl group enhances binding to lipid membranes and proteins.

- Hydrogen Bonding : The oxadiazole and pyrazinyl groups can form hydrogen bonds with biological macromolecules, modulating their activity.

Biological Activities

Research has demonstrated that N-(2-(4-fluorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with an oxadiazole core possess significant anticancer properties. For instance:

- Cytotoxicity : This compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- IC50 Values : Research indicates that derivatives of oxadiazole can have IC50 values in the low micromolar range against different tumor types, suggesting potent anticancer effects .

Antimicrobial Activity

The oxadiazole derivatives have also been reported to exhibit antimicrobial properties:

- Broad-Spectrum Activity : Compounds similar to N-(2-(4-fluorophenoxy)ethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide have shown effectiveness against various bacterial strains and fungi .

Enzyme Inhibition

Research indicates that this class of compounds can inhibit key enzymes involved in disease processes:

- Carbonic Anhydrases : Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma .

- Histone Deacetylases (HDAC) : Compounds have shown potential as HDAC inhibitors, which are relevant in cancer therapy .

Case Studies and Research Findings

Several studies highlight the biological potential of oxadiazole derivatives:

- Antitumor Activity Evaluation :

- Antimicrobial Studies :

- Enzyme Interaction Studies :

Q & A

Q. What synthetic methodologies are commonly employed for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., acyl chlorides or esters). For example, condensation of 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with N-(2-(4-fluorophenoxy)ethyl)amine under coupling agents like EDCl/HOBt can yield the target carboxamide. Reaction conditions (solvent, temperature, and stoichiometry) must be optimized to avoid side products such as uncyclized intermediates .

Q. How is the structural integrity of this compound validated post-synthesis?

X-ray crystallography is the gold standard for confirming molecular geometry and substituent orientation, as demonstrated in studies of structurally related pyrazine-carboxamides . Complementary techniques include /-NMR for functional group verification (e.g., fluorophenyl protons at δ ~7.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What preliminary biological assays are recommended for initial activity screening?

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Cell viability assays (MTT or ATP-luminescence) in cancer or microbial cell lines can identify cytotoxicity or growth inhibition. Dose-response curves (IC) and selectivity indices against non-target cells should be calculated to prioritize follow-up studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Systematically modify substituents on the oxadiazole, pyrazine, or fluorophenoxy groups. For example:

- Replace the 4-fluorophenoxy group with other electron-withdrawing substituents (e.g., Cl, CF) to assess electronic effects on target binding.

- Introduce methyl or methoxy groups on the pyrazine ring to evaluate steric and hydrogen-bonding influences. Pair synthetic modifications with molecular docking against crystallized protein targets (e.g., kinases) to predict binding affinities and guide iterative design .

Q. What experimental strategies resolve contradictions in reported biological data for analogs?

Discrepancies in bioactivity may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. To address this:

- Validate compound purity (>95%) via HPLC and elemental analysis.

- Replicate assays under standardized protocols (e.g., Eurofins Panlabs).

- Investigate metabolic stability (e.g., microsomal incubation) to rule out rapid degradation as a confounding factor .

Q. How can molecular docking and dynamics simulations enhance understanding of target interactions?

Use software like AutoDock Vina or Schrödinger Suite to dock the compound into active sites of homologous proteins (e.g., EGFR or MAPK). Analyze binding poses for hydrogen bonds (e.g., oxadiazole N-O with catalytic lysine) or π-π stacking (pyrazine with aromatic residues). Molecular dynamics simulations (50–100 ns) can assess complex stability and identify key residues for mutagenesis validation .

Q. What analytical techniques quantify this compound in biological matrices during pharmacokinetic studies?

LC-MS/MS with MRM (multiple reaction monitoring) is preferred for sensitivity and specificity. Calibrate using deuterated internal standards to correct for matrix effects. Validate the method per FDA guidelines (precision, accuracy, LOD/LOQ). Tissue distribution studies require extraction protocols optimized for lipophilic compounds (e.g., solid-phase extraction with C18 columns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.